Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

概要

説明

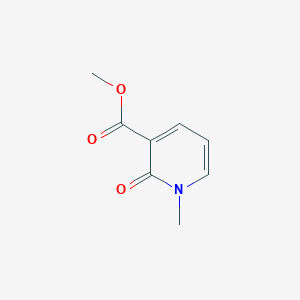

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its pyridine ring structure, which is substituted with a methyl group, an oxo group, and a carboxylate ester group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2-pyridone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

化学反応の分析

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl group and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.

科学的研究の応用

Biological Activities

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exhibits several biological activities:

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In one study, the compound was tested on A549 human lung adenocarcinoma cells at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability compared to controls .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The concentration required for effective inhibition varied depending on the specific pathogen tested.

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound on A549 cells:

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control |

| 10 | 85 | Moderate reduction |

| 50 | 60 | Significant reduction |

| 100 | 30 | High cytotoxicity |

This study concluded that the compound exhibits dose-dependent cytotoxicity against lung cancer cells.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial efficacy:

| Pathogen | Concentration (µM) | Observed Effect |

|---|---|---|

| Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Staphylococcus aureus | Varies | Effective growth inhibition |

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

作用機序

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but with a methoxy group instead of a methyl group.

1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its carboxylic acid counterpart, influencing its solubility and reactivity in different environments.

生物活性

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 167.164 g/mol

- Purity : ≥97%

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

| Candida albicans | 0.15 μg/mL | 0.35 μg/mL |

The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antibacterial and antifungal activities .

Antiviral Activity

The compound has also shown promising antiviral properties. Research indicates that it can inhibit viral replication in several models, particularly against RNA viruses.

Table 2: Antiviral Efficacy

| Virus | Effective Concentration (EC) | Mechanism of Action |

|---|---|---|

| Hepatitis A Virus (HAV) | 20 μg/10 cells | Viral replication inhibition |

| Tobacco Mosaic Virus (TMV) | 500 μg/mL | Neuraminidase inhibition |

In studies involving the hepatitis A virus, this compound demonstrated a significant reduction in viral titer, suggesting its potential as an antiviral agent .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability : Decreased by approximately 60% at a concentration of 50 μM.

- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of apoptotic pathways.

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

特性

IUPAC Name |

methyl 1-methyl-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKWXGXINLTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。